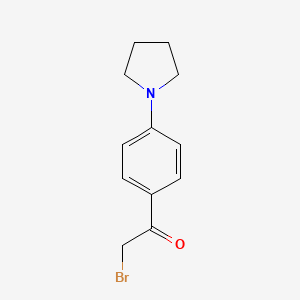
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
Übersicht
Beschreibung
The compound "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" is a brominated ketone with a pyrrolidine ring attached to the phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, which was synthesized using a catalyst in methanol under microwave radiation . Similarly, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine involved a halogenation step with HBr . These methods suggest that the synthesis of "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" could also involve a halogenation step, possibly in conjunction with a cyclization to form the pyrrolidine ring.
Molecular Structure Analysis
Molecular structure analysis of brominated compounds, such as the study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, involves computational methods like Density Functional Theory (DFT) to predict geometrical parameters and electronic properties . These studies provide a basis for understanding the molecular structure of "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone," which likely features a planar aromatic system with a bromine substituent that influences the electronic distribution within the molecule.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. For instance, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into another compound was studied, showing that brominated compounds can undergo ring transformations and catalysis . This suggests that "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" may also be reactive towards nucleophilic substitution or serve as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The solubility of brominated compounds like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined, showing that solubility increases with temperature and varies significantly with the solvent . This information can be extrapolated to predict that "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" would also have solvent-dependent solubility characteristics. Additionally, the determination of the absolute configuration of a related brominated compound using chiral ligands indicates that stereochemistry could be an important factor in the physical properties of such molecules .
Wissenschaftliche Forschungsanwendungen
“2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone”, also known as “2-Bromo-4’-(1-pyrrolidinyl)acetophenone”, is an important raw material used as pharmaceutical intermediates . It’s a white to cream to yellow to dark green to green to pale brown crystalline powder or fused solid .
In terms of its biological importance, pyrrolones and pyrrolidinones, which include “2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone”, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, and therefore, researchers have paid attention to synthesize various pyrrolone and pyrrolidinone derivatives . These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
-
Pharmaceutical Intermediates
-
Synthesis of Pyrrolone and Pyrrolidinone Derivatives
-
Designing Bioactive Agents
-
Designing Antimicrobial Agents
-
Designing Anticancer Agents
-
Designing Antidepressant Agents
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(4-pyrrolidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRIUCQUMKJOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394972 | |
| Record name | 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone | |
CAS RN |
216144-18-2 | |
| Record name | 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrrolidin-1-yl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



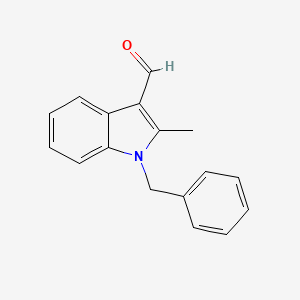
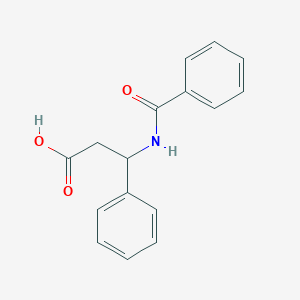
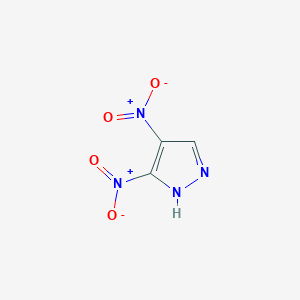
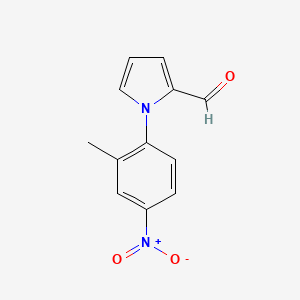
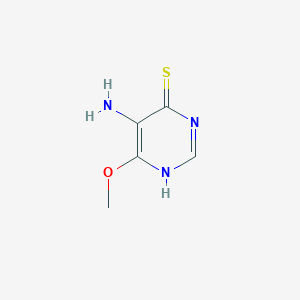
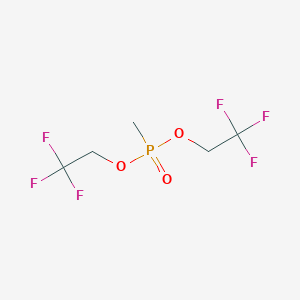
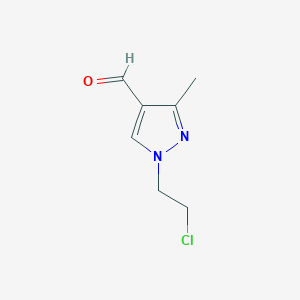
![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)
![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)
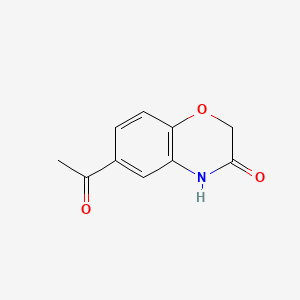
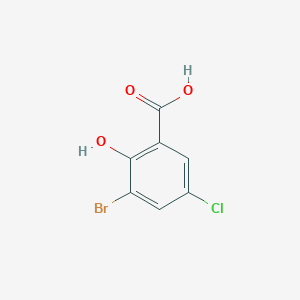
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)